6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a member of the triazole and pyridine family of compounds, which are known for their diverse biological activities. This compound features a triazole ring fused to a pyridine structure, which is significant in medicinal chemistry due to its potential pharmacological properties. The compound is classified under heterocyclic compounds, specifically as a substituted triazole derivative. Its structural uniqueness contributes to its applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be achieved through several methods. One notable approach involves the reaction of 3-amino-1H-[1,2,4]triazole with pyridine-3-carboxylic acid derivatives under acidic conditions. The reaction typically requires heating to facilitate cyclization and formation of the desired product.
The molecular structure of 6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be characterized by its distinct functional groups:
6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions due to its functional groups:
The mechanism of action for 6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding interactions with active sites on proteins or enzymes.
6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid possesses several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm structure and purity.
The applications of 6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid span multiple fields:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents and functional materials. Continued research into its properties and applications will likely yield further insights into its utility across various scientific domains.
The triazolopyridine scaffold emerged as a privileged structure in medicinal chemistry following the discovery of its incorporation into clinically significant drugs such as the antidepressant Trazodone and the Janus kinase inhibitor Filgotinib. These milestones highlighted the scaffold’s capacity to engage diverse biological targets, driving systematic exploration of its derivatives [2]. The fusion of the 1,2,4-triazole ring with pyridine creates an electron-deficient, planar heteroaromatic system that facilitates both stable binding interactions and synthetic versatility. Early pharmacological investigations revealed that minor structural modifications—such as amino or carboxylic acid substitutions—could dramatically alter target selectivity and pharmacokinetic profiles. This adaptability positioned triazolopyridines as a "lead-oriented" scaffold, particularly for central nervous system (CNS) and anti-inflammatory therapeutics, with research accelerating in the early 2000s to exploit their broad bioactivity spectrum [2] [5].
Table 1: Clinically Utilized Triazolopyridine-Based Drugs
Drug Name | Therapeutic Category | Key Structural Feature | Biological Target |
---|---|---|---|
Trazodone | Antidepressant | Chlorophenyl-piperazinyl moiety | Serotonin receptor antagonist |
Filgotinib | Anti-inflammatory (JAKi) | Nitrile-substituted triazolopyridine | JAK1 enzyme inhibition |
Dapiprazole | Ophthalmic α-blocker | Imidazole-fused triazolopyridine | α-Adrenergic receptor antagonism |
6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1505586-35-5, C~7~H~6~N~4~O~2~) exemplifies strategic functionalization of the core scaffold. Its structure integrates three critical pharmacophoric elements:
Computational analyses reveal that the electron-withdrawing triazole ring induces significant polarization in the pyridine moiety, augmenting the acidity of the carboxylic acid group (predicted pK~a~ ≈ 3.8). This property is critical for membrane permeability in zwitterionic forms [1] [7]. The SMILES notation (O=C(C1=NN=C2C=CC(N)=CN21)O) explicitly encodes the lactam-like tautomerism possible at N1-C2, which influences π-stacking capabilities [1].
Table 2: Hydrogen-Bonding Capacity of Functional Groups in 6-Amino Derivatives
Functional Group | H-Bond Donors | H-Bond Acceptors | Typical Biological Interactions |
---|---|---|---|
3-Carboxylic acid | 1 (OH) | 2 (C=O, OH⁻) | Salt bridges with Lys/Arg; metal coordination |
6-Amino group | 2 (NH₂) | 1 (lone pair) | H-bonding with Ser/Tyr; π-cation stacking |
Triazole N atoms | 0 | 3 (N lone pairs) | Interactions with backbone amides |
The strategic placement of the 6-amino and 3-carboxylic acid groups confers distinct advantages over simpler triazolopyridines:
Table 3: Comparative Bioactivity Profiles of Key Triazolopyridine Derivatives
Compound Type | Representative Structure | Primary Bioactivity | Target Engagement Mechanism |
---|---|---|---|
6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | Zwitterionic form at physiological pH | Anti-inflammatory (NO suppression) | H-bonding with iNOS active site |
8-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide | Amide-linked alkyl/aryl groups | Adenosine receptor modulation | Allosteric binding to A₂AR |
1,2,3-Triazolo[4,3-a]pyridines | Piperidine/trifluoromethyl substitutions | mGluR2 antagonism for neurological disorders | Competitive inhibition at glutamate site |
The derivative’s synthetic versatility is evidenced in multi-step derivatizations: Suzuki couplings at C5/C7 positions proceed with >80% yield despite the electron-donating 6-amino group, while carboxyl-directed ortho-lithiation enables regioselective halogenation [6] [8]. This flexibility contrasts with [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0), where the isolated acid group lacks synergistic directing effects from adjacent amines [7].
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: